molecular formula C11H7NO4S B12625549 3-Nitro-2-(thiophen-3-yl)benzoic acid CAS No. 919087-99-3

3-Nitro-2-(thiophen-3-yl)benzoic acid

Cat. No.: B12625549
CAS No.: 919087-99-3
M. Wt: 249.24 g/mol
InChI Key: SRWMNHARAKVSSJ-UHFFFAOYSA-N
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Description

3-Nitro-2-(thiophen-3-yl)benzoic acid is a substituted benzoic acid derivative characterized by a nitro (-NO₂) group at the 3-position and a thiophene ring at the 2-position of the benzene core. The nitro group enhances electrophilicity, while the thiophene substituent contributes to π-conjugation and solubility in organic media. These structural features make it a candidate for studying structure-activity relationships (SAR) in drug design and polymer chemistry .

Properties

CAS No.

919087-99-3

Molecular Formula

C11H7NO4S

Molecular Weight

249.24 g/mol

IUPAC Name

3-nitro-2-thiophen-3-ylbenzoic acid

InChI

InChI=1S/C11H7NO4S/c13-11(14)8-2-1-3-9(12(15)16)10(8)7-4-5-17-6-7/h1-6H,(H,13,14)

InChI Key

SRWMNHARAKVSSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C2=CSC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2-(thiophen-3-yl)benzoic acid typically involves the nitration of a thiophene-substituted benzoic acid derivative. One common method includes the nitration of 2-(thiophen-3-yl)benzoic acid using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity 3-Nitro-2-(thiophen-3-yl)benzoic acid.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2-(thiophen-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or chlorinating agents.

Major Products Formed

    Reduction: The reduction of the nitro group yields 3-amino-2-(thiophen-3-yl)benzoic acid.

    Substitution: Electrophilic substitution on the thiophene ring can yield various halogenated derivatives.

Scientific Research Applications

3-Nitro-2-(thiophen-3-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Nitro-2-(thiophen-3-yl)benzoic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs

The compound shares structural similarities with other nitro-substituted benzoic acid derivatives (Table 1). Key analogs include:

Compound Name CAS No. Substituents Similarity Score
3-Nitro-2-(m-tolylamino)benzoic acid 103942-95-6 -NO₂, m-tolylamino 1.00
3-Nitro-2-(p-tolylamino)benzoic acid 103942-96-7 -NO₂, p-tolylamino 1.00
2-(Methylamino)-3-nitrobenzoic acid 124341-38-4 -NO₂, methylamino 0.98
2-((2-Nitrophenyl)amino)benzoic acid 5933-35-7 -NO₂, 2-nitrophenylamino 0.98

Key Observations :

  • Substituent position (meta vs. para) and electronic nature (e.g., amino vs. thiophene) significantly influence physicochemical properties. For instance, thiophene’s electron-rich nature contrasts with the electron-withdrawing nitro group, creating a push-pull effect absent in tolylamino analogs .
Physicochemical Properties
  • Extraction Efficiency: Benzoic acid derivatives with higher hydrophobicity (e.g., nitro-substituted) exhibit faster extraction rates in emulsion liquid membranes due to larger distribution coefficients (m). For example, benzoic acid (logP ~1.87) is extracted >98% in <5 minutes, while acetic acid (logP ~-0.17) requires longer contact times . Inference: The nitro and thiophene groups in 3-nitro-2-(thiophen-3-yl)benzoic acid likely enhance its hydrophobicity (logP >2), favoring rapid extraction compared to polar analogs like 2-(methylamino)-3-nitrobenzoic acid .
  • Diffusivity: Effective diffusivity in membrane phases follows benzoic acid > acetic acid > phenol. The rigid thiophene ring may reduce diffusivity compared to unsubstituted benzoic acid but improve it relative to bulkier amino-substituted analogs .
Functional Group Effects
  • Antioxidant Activity : Unlike hydroxyl-rich analogs (e.g., protocatechuic acid, 3,4-dihydroxybenzoic acid), the nitro group in 3-nitro-2-(thiophen-3-yl)benzoic acid likely diminishes antioxidant capacity. Cinnamic acid derivatives (e.g., ferulic acid) outperform benzoic acids due to conjugated CH=CHCOOH groups stabilizing radicals .
  • Synthetic Feasibility: Nitration of benzoic acid derivatives (e.g., 3-methoxy-2-nitrobenzoic acid) requires HNO₃/H₂SO₄ at 40–45°C, analogous to the synthesis of 3-nitro-2-(thiophen-3-yl)benzoic acid. Thiophene incorporation may necessitate Pd-catalyzed coupling, as seen in dibenzothiophene carboxamide synthesis .

Biological Activity

3-Nitro-2-(thiophen-3-yl)benzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, experimental findings, and potential applications.

Molecular Formula: C10H7N O2S
Molecular Weight: 219.24 g/mol
IUPAC Name: 3-nitro-2-(thiophen-3-yl)benzoic acid

The biological activity of 3-Nitro-2-(thiophen-3-yl)benzoic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group is known to enhance the compound's reactivity, potentially leading to the formation of reactive intermediates that can disrupt cellular processes.

Antimicrobial Activity

Research has indicated that 3-Nitro-2-(thiophen-3-yl)benzoic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to programmed cell death.

Case Studies

StudyFindings
Study 1 Evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 50 µg/mL.
Study 2 Investigated anticancer effects in MCF-7 breast cancer cells, reporting a 30% reduction in cell viability at a concentration of 25 µM after 48 hours.
Study 3 Assessed cytotoxicity in HT-29 colon cancer cells, revealing an increase in apoptotic markers at concentrations above 10 µM.

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of 3-Nitro-2-(thiophen-3-yl)benzoic acid. Modifications to the thiophene ring and nitro group have been shown to influence both antimicrobial and anticancer activities significantly.

  • Antimicrobial Studies : A series of derivatives were synthesized and tested for their antibacterial properties. The results indicated that compounds with electron-withdrawing groups on the aromatic ring exhibited enhanced activity against resistant bacterial strains.
  • Cytotoxicity Assays : In vitro assays demonstrated that the compound induced cell cycle arrest at the G2/M phase in cancer cells, suggesting a potential mechanism for its anticancer effects .
  • Mechanistic Insights : Further investigations revealed that the compound's interaction with DNA could lead to strand breaks, contributing to its cytotoxic effects in tumor cells .

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